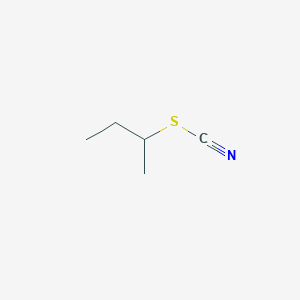

2-Butyl thiocyanate

Description

Historical Context and Foundational Concepts in Alkyl Thiocyanate (B1210189) Chemistry

Evolution of Thiocyanate Chemical Research

The history of thiocyanate chemistry is extensive, with the thiocyanate anion ([SCN]⁻) being one of the first pseudohalide compounds to be discovered. acs.orgnih.gov Its isolation by Porrett in 1809 predates the isolation of several halogen elements, including bromine and iodine. acs.orgnih.gov The cyanate (B1221674) anion ([OCN]⁻) and its related compounds, known as congeners, have been subjects of chemical investigation for over two centuries, marking significant milestones in the history of chemistry, including the development of concepts like isomerism and pseudohalogens. nih.gov

Historically, the exchange of oxygen for sulfur in the cyanate anion led to the thiocyanate anion, which was the first of the cyanate congeners to be synthesized. nih.gov Early research focused on inorganic thiocyanates, with the crystal structure of potassium thiocyanate (K[SCN]) being determined in 1933. nih.gov Over the years, research has expanded significantly to include organic thiocyanates, which are compounds where the thiocyanate group is covalently bonded to an organic moiety. These compounds are now recognized for their utility in various chemical transformations and as components of biologically active molecules. rsc.orgresearchgate.netresearchgate.net Modern synthetic methods, including photochemical and electrochemical approaches, continue to evolve, offering greener and more efficient ways to form the crucial C–SCN bond. rsc.org

The Pseudohalide Nature and Organic Thiocyanates in Synthesis

The thiocyanate anion ([SCN]⁻) is a quintessential example of a pseudohalide. acs.orgnih.govnih.gov Pseudohalides are polyatomic anions that share chemical properties with true halide ions (e.g., Cl⁻, Br⁻). This similarity allows thiocyanates to participate in reactions typically associated with halides, such as nucleophilic substitution. The most common method for synthesizing alkyl thiocyanates involves the reaction of an alkyl halide with an alkali thiocyanate, such as sodium or potassium thiocyanate. wikipedia.org

In organic synthesis, the thiocyanate group is a versatile functional group. researchgate.net It serves as a precursor for a wide range of other sulfur-containing compounds, including thiols, sulfides, disulfides, and thiocarbamates. rsc.orgresearchgate.net The ambident nature of the thiocyanate ion, which can react through either the sulfur or the nitrogen atom, presents both a challenge and an opportunity in synthesis, allowing for controlled access to either thiocyanates or their isothiocyanate isomers depending on the reaction conditions and the nature of the substrate. wikipedia.orgresearchgate.net For instance, substrates that favor an Sₙ1-type reaction mechanism, like benzyl (B1604629) halides, tend to yield the isothiocyanate product, while Sₙ2-type reactions often produce the thiocyanate. wikipedia.org

Structural and Stereochemical Considerations of 2-Butyl Thiocyanate

Differentiation of Thiocyanate and Isothiocyanate Isomerism

Organic thiocyanates (R-S-C≡N) and isothiocyanates (R-N=C=S) are linkage isomers. differencebetween.com This means they have the same molecular formula but differ in the connectivity of the atoms within the functional group. In a thiocyanate, the organic group (R) is attached to the sulfur atom. wikipedia.orgdifferencebetween.com In an isothiocyanate, the organic group is attached to the nitrogen atom. differencebetween.comwikipedia.org

This difference in connectivity leads to distinct structural and geometric properties. The thiocyanate group features an S–C single bond and a C≡N triple bond. wikipedia.org In contrast, the isothiocyanate group has a C=S double bond and an N=C double bond. wikipedia.org These bonding differences are reflected in their bond lengths and angles. For example, in methyl thiocyanate, the C–S bond is longer than the C=S bond in isothiocyanates. wikipedia.orgwikipedia.org The C–S–C bond angle in organic thiocyanates is typically around 100°, whereas the C–N=C angle in aryl isothiocyanates is much wider, near 165°. wikipedia.orgwikipedia.org

| Property | Thiocyanate (R-S-C≡N) | Isothiocyanate (R-N=C=S) |

| Connectivity | Alkyl/Aryl group attached to Sulfur | Alkyl/Aryl group attached to Nitrogen |

| C-S Bond Length | ~176 pm (in methyl thiocyanate) wikipedia.orgwikipedia.org | ~158 pm wikipedia.orgwikiwand.com |

| C-N Bond Length | ~116 pm (in methyl thiocyanate) wikipedia.orgwikipedia.org | ~117 pm wikipedia.orgwikiwand.com |

| Bond Angle | C–S–C angle is ~100° wikipedia.orgwikipedia.org | C–N=C angle is ~165° (in aryl isothiocyanates) wikipedia.orgwikiwand.com |

Chirality and Stereoisomerism in this compound

Chirality is a geometric property of a molecule that is not superimposable on its mirror image. libretexts.orglibretexts.org The most common source of chirality in organic molecules is a tetrahedral carbon atom bonded to four different groups, which is known as a chiral center. libretexts.orgutexas.edu

The structure of this compound is CH₃-CH(SCN)-CH₂-CH₃. The second carbon atom in the butyl chain is a chiral center. It is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A thiocyanate group (-SCN)

Because it possesses a single chiral center, this compound exists as a pair of stereoisomers called enantiomers. libretexts.orgtru.ca These enantiomers are non-superimposable mirror images of each other and are designated as (R)-2-butyl thiocyanate and (S)-2-butyl thiocyanate based on the spatial arrangement of the groups around the chiral center. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with one chiral center will have 2¹ = 2 possible stereoisomers. libretexts.orgutexas.edu These enantiomers have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. libretexts.orgtru.ca

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYBNCYTSFZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butyl Thiocyanate and Analogous Alkyl Thiocyanates

Nucleophilic Substitution Strategies

The synthesis of 2-butyl thiocyanate (B1210189) and other alkyl thiocyanates is commonly achieved through nucleophilic substitution reactions. This approach typically involves the reaction of an alkyl halide with a thiocyanate salt, where the thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the halide from the alkyl chain.

Conversion of Alkyl Halides with Metal Thiocyanates

A prevalent and general method for synthesizing alkyl thiocyanates is the reaction of alkyl halides with metal thiocyanates, such as potassium or sodium thiocyanate. lookchem.comwikipedia.org This reaction is a classic example of nucleophilic substitution, where the thiocyanate ion displaces a halide ion from the alkyl halide. For instance, the synthesis of isopropyl thiocyanate is accomplished by treating isopropyl bromide with sodium thiocyanate in boiling ethanol. wikipedia.org Similarly, 2-butyl thiocyanate can be prepared from 2-bromobutane (B33332) and a suitable metal thiocyanate.

However, a significant challenge in this synthesis is the potential for the formation of the isomeric alkyl isothiocyanate as a byproduct. wikipedia.org The thiocyanate anion is an ambident nucleophile, meaning it can attack the electrophilic carbon of the alkyl halide with either its sulfur or nitrogen atom. Attack by the sulfur atom leads to the desired alkyl thiocyanate (R-SCN), while attack by the nitrogen atom results in the formation of the alkyl isothiocyanate (R-NCS). researchgate.net

The nature of the alkyl halide plays a crucial role in the product distribution. Substrates that favor an SN1-type mechanism, such as benzyl (B1604629) halides, tend to yield more of the isothiocyanate derivative. wikipedia.org In contrast, primary and secondary alkyl halides, which are more likely to react via an SN2 mechanism, generally favor the formation of the thiocyanate product due to the higher nucleophilicity of the sulfur atom. researchgate.net

The choice of solvent significantly impacts the efficiency and selectivity of the reaction between alkyl halides and metal thiocyanates. Polar aprotic solvents like dimethylformamide (DMF) have been shown to improve the yields of alkyl thiocyanates. oup.com The use of polyethylene (B3416737) glycol (PEG) as a solvent has also been reported. researchgate.net

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and yield of alkyl thiocyanate synthesis, particularly in biphasic systems. researchgate.nettandfonline.com This method involves the use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transfer of the thiocyanate anion from an aqueous phase to an organic phase containing the alkyl halide. google.com This allows the reaction to proceed smoothly without the need for a homogeneous solvent system.

A simple and environmentally friendly method utilizes tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in water, leading to high yields of the corresponding alkyl thiocyanate with no evidence of isothiocyanate formation. researchgate.net Another study reported the use of Aliquat 336, a quaternary ammonium salt, as an effective catalyst for the preparation of alkyl thiocyanates in a phase transfer system. tandfonline.com The catalyst facilitates the transfer of thiocyanate ions from a concentrated aqueous solution of an inorganic thiocyanate salt to a water-immiscible phase containing the alkyl halide. google.com The use of polymer-supported thiocyanate reagents also offers advantages, such as easier work-up and the ability to drive reactions to completion by using an excess of the reagent. lookchem.com

Table 1: Effect of Catalyst on the Synthesis of n-Butyl Thiocyanate via Phase Transfer Catalysis

| Catalyst | Yield (%) | Time (hr) |

| Aliquat 336 | 95 | 1 |

| Tri-n-butylamine | 90 | 2 |

| n-Butylamine | 85 | 4 |

| Data sourced from a study on the preparation of alkyl thiocyanates via phase transfer catalysis. tandfonline.com |

The thiocyanate ion (SCN⁻) is an ambident nucleophile, possessing two potentially reactive sites: the "soft" sulfur atom and the "hard" nitrogen atom. oup.com The regioselectivity of its reaction with alkyl halides, leading to either an alkyl thiocyanate (S-attack) or an alkyl isothiocyanate (N-attack), is a critical aspect of these synthetic methods.

Generally, the sulfur atom is the more powerful nucleophile, and its attack on the alkyl halide is kinetically favored, leading to the predominant formation of the alkyl thiocyanate. researchgate.net This is particularly true for reactions following an SN2 pathway, which is common for primary and secondary alkyl halides. researchgate.net

However, several factors can influence the S- versus N-attack ratio:

Nature of the Alkyl Group: Alkyl groups with significant SN1 character, such as tertiary or benzylic halides, are more prone to forming isothiocyanates. wikipedia.orgoup.com For example, the reaction of t-butyl bromide with mercuric thiocyanate yields the pure isothiocyanate. oup.com

Counter-ion: The choice of the metal cation in the thiocyanate salt can influence the reaction's outcome. Reactions with mercuric thiocyanate in less polar solvents have been found to favor the formation of alkyl isothiocyanates. oup.com

Solvent: The solvent can affect the solvation of the nucleophile and the transition state, thereby influencing the regioselectivity. Protic solvents, through hydrogen bonding, can solvate the nitrogen atom more effectively, potentially hindering its nucleophilicity and favoring S-attack. mdpi.com

While alkyl isothiocyanates are thermodynamically more stable than their thiocyanate counterparts, the kinetic preference for S-attack usually dictates the product outcome in standard alkylation reactions. researchgate.net

Reactions Involving Ammonium Thiocyanate as a Thiocyanating Agent

Ammonium thiocyanate (NH₄SCN) is another effective thiocyanating agent for the synthesis of alkyl thiocyanates. thieme-connect.com It can be used in various synthetic protocols, often in combination with other reagents or under specific reaction conditions to achieve the desired transformation.

One notable method involves the use of triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) in conjunction with ammonium thiocyanate for the conversion of alcohols to their corresponding thiocyanates. organic-chemistry.org This reaction proceeds with high selectivity.

Furthermore, ammonium thiocyanate is employed in electrophilic thiocyanation reactions, often in the presence of an oxidizing agent. cdnsciencepub.comresearchgate.net For instance, the combination of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate can efficiently thiocyanate various aromatic and heteroaromatic compounds. organic-chemistry.org Visible-light-mediated methods have also been developed, using ammonium thiocyanate as the thiocyanate source for the functionalization of various organic molecules. rsc.org

A novel approach utilizes sulfuryl fluoride (B91410) (SO₂F₂) to promote the one-step synthesis of thiocyanates from a wide range of alcohols using ammonium thiocyanate. This catalyst-free method proceeds under mild conditions in ethyl acetate, affording excellent yields. thieme-connect.com

Direct Thiocyanation Procedures

Direct thiocyanation involves the introduction of the thiocyanate group onto a molecule without a pre-existing leaving group like a halide. These methods often rely on electrophilic or radical pathways.

Electrophilic Thiocyanation Approaches

Electrophilic thiocyanation is a valuable method for synthesizing aryl and some alkyl thiocyanates, particularly for electron-rich substrates. wikipedia.orgresearchgate.net This approach involves the reaction of a substrate with an electrophilic thiocyanating agent.

One classic example is the reaction of thiocyanogen (B1223195), (SCN)₂, with electron-rich aromatic compounds. wikipedia.org More recently, various reagents have been developed to act as electrophilic "SCN⁺" sources. For instance, N-thiocyanatosuccinimide (NTS) is used in Lewis acid-catalyzed reactions to achieve electrophilic thiocyanation and subsequent cyclization of certain substrates. researchgate.net

The direct thiocyanation of benzylic C-H bonds can be achieved using N-thiocyanatosaccharin initiated by AIBN. dntb.gov.ua Copper-catalyzed methods have also been developed for the thiocyanation of benzylic C-H bonds, offering a route for late-stage functionalization. chinesechemsoc.org Additionally, visible-light-mediated, photocatalyst-free C(sp²)–H thiocyanation of electron-rich heteroarenes and arenes has been successfully demonstrated using ammonium thiocyanate. acs.org

Radical-Mediated Thiocyanation Pathways

The generation of the thiocyanate radical is a key step in these syntheses. One common method involves the single-electron oxidation of a thiocyanate anion (SCN⁻) from a salt like ammonium thiocyanate (NH₄SCN). chemrevlett.com This oxidation can be achieved using various initiators or catalysts. For instance, cerium(IV) ammonium nitrate (B79036) (CAN) can oxidize SCN⁻ to the •SCN radical. chemrevlett.com This radical then attacks the alkene, leading to a radical intermediate which can be further oxidized or trapped to yield the final product. chemrevlett.com

In some variations, molecular oxygen can induce a free-radical oxy-thiocyanation of alkenes. chemrevlett.com This process allows for the synthesis of α-thiocyanato ketones from styrene (B11656) derivatives and NH₄SCN under an oxygen atmosphere, often without needing an external oxidant. chemrevlett.com The reaction mechanism is proposed to involve the attack of the thiocyanato radical on the alkene, followed by trapping of the resulting benzylic radical by oxygen to form a peroxy radical intermediate. chemrevlett.com

Transition metals can also mediate these radical reactions. A silver-mediated oxidative arylthiocyanation of alkenes proceeds through a radical addition/cyclization cascade. mdpi.com In this process, a Ag(I)/pyridine complex is oxidized to Ag(II), which then oxidizes the thiocyanate anion to the electrophilic SCN radical. mdpi.com This radical adds to a C=C double bond, initiating a sequence that leads to functionalized heterocycles. mdpi.com Similarly, copper(I) catalysts can be used in conjunction with an α-amino radical process to generate functionalized carbon radicals. nsf.gov These radicals add to conjugated alkenes, and the resulting intermediate is trapped by a thiocyanate source like trimethylsilyl (B98337) thiocyanate (TMSNCS) to form α-thiocyano-β-substituted products. nsf.gov

Table 1: Examples of Radical-Mediated Thiocyanation

| Catalyst/Mediator | Thiocyanate Source | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Ce(NH₄)₂(NO₃)₆ (CAN) | NH₄SCN | Alkenes | Phenacyl thiocyanates | chemrevlett.com |

| O₂ (air) | NH₄SCN | Styrene derivatives | α-Thiocyanato ketones | chemrevlett.com |

| Ag(I)/Pyridine | Thiocyanate anion | Activated alkenes | 3-Alkylthiocyanato-2-oxindoles | mdpi.com |

| Cu(I)/TBHP | TMSNCS | Conjugated alkenes | α-Thiocyano-β-substituted products | nsf.gov |

Photochemical and Electrochemical Synthesis Protocols for Thiocyanates

Modern synthetic chemistry increasingly relies on photochemical and electrochemical methods to drive reactions under mild and environmentally benign conditions. These techniques have been successfully applied to the synthesis of thiocyanates.

Visible-Light-Promoted Thiocyanation Reactions

Visible-light photoredox catalysis provides an efficient and green pathway for generating the thiocyanate radical. beilstein-journals.org In these reactions, a photocatalyst, such as Rose Bengal or Eosin Y, absorbs visible light and enters an excited state. beilstein-journals.orgnih.gov This excited photocatalyst can then be reductively quenched by a thiocyanate anion (from a source like NH₄SCN), generating the thiocyanate radical and the radical anion of the photocatalyst. beilstein-journals.org

This method has been used for the C-3 thiocyanation of indoles, using Rose Bengal as the photocatalyst and air as the terminal oxidant, resulting in a mild and high-yielding transformation. nih.govacs.org The thiocyanate radical generated adds to the electron-rich indole (B1671886) ring, followed by rearomatization. beilstein-journals.org Similarly, the thiocyanation of enaminones can be achieved under metal-free, photocatalytic conditions with Rose Bengal, using NH₄SCN as the thiocyano source under an aerobic atmosphere. ccspublishing.org.cn

Heterogeneous photocatalysts, like mesoporous graphitic carbon nitride (mpg-C₃N₄), have also been developed for these transformations. rsc.org They offer the advantage of easy recovery and reuse while efficiently catalyzing the thiocyanation of sp² C-H bonds using air as a green oxidant under mild conditions. rsc.org

Table 2: Photocatalysts for Visible-Light-Promoted Thiocyanation

| Photocatalyst | Thiocyanate Source | Substrate Type | Key Feature | Ref |

|---|---|---|---|---|

| Rose Bengal | NH₄SCN | Indoles, Enaminones | Metal-free, uses air as oxidant | nih.govacs.orgccspublishing.org.cn |

| Eosin Y | NH₄SCN | Styrenes, Imidazoheterocycles | Organic photocatalyst, aerobic conditions | beilstein-journals.org |

| mpg-C₃N₄ | Not specified | sp² C-H bonds | Heterogeneous, reusable catalyst | rsc.org |

| 2,4,6-Triphenylpyrylium tetrafluoroborate (B81430) (TPPT) | Not specified | Unactivated alkenes | Electrophotocatalytic process | acs.org |

Electrocatalytic C-S Bond Formation Methodologies

Organic electrosynthesis represents a green and powerful alternative to traditional methods, as it uses electrons as a traceless reagent, often avoiding the need for chemical oxidants or catalysts. rsc.orgresearchgate.net The electrochemical formation of C-S bonds is a growing field, with applications in the synthesis of thiocyanates. rsc.org The fundamental principle involves the anodic oxidation of the thiocyanate anion to the highly reactive thiocyanate radical, which then engages the organic substrate. researchgate.net

This strategy has been applied to the α-C-H thiocyanation of ketones using a dual catalytic system of NaI and a solid acid in an undivided cell. researchgate.net An electrophotocatalytic process has also been reported for the thiocyanation and cyclization of unactivated alkenes, which are typically less reactive. acs.org This method uses an inexpensive organic photocatalyst and operates under mild, transition-metal-free conditions. acs.org

Furthermore, electrochemical methods have enabled reactions such as the decarboxylative coupling of cinnamic acids with NH₄SCN to produce vinyl thiocyanates. researchgate.net These reactions are often conducted in simple undivided cells under constant current, highlighting the practical and environmentally friendly nature of electrocatalysis in C-S bond formation. researchgate.netresearchgate.net

Development of Precursors and Indirect Synthetic Routes to this compound

Besides direct thiocyanation methods, this compound can be synthesized through indirect routes involving a suitable precursor. The most common indirect method is the nucleophilic substitution reaction between a thiocyanate salt and a 2-butyl derivative containing a good leaving group.

This classic Sₙ2 reaction typically involves reacting sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) with a compound such as 2-bromobutane or 2-butyl tosylate. The thiocyanate anion acts as the nucleophile, displacing the bromide or tosylate leaving group to form this compound. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) being effective at promoting the reaction. conicet.gov.ar

The synthesis of the necessary precursors is a key aspect of this strategy. For example, 2-bromobutane can be prepared from 2-butanol (B46777) via treatment with hydrobromic acid or phosphorus tribromide. Alternatively, 2-butanol can be converted to 2-butyl tosylate by reacting it with tosyl chloride in the presence of a base like pyridine. conicet.gov.ar Radical bromination of butane (B89635) can also introduce a leaving group at the second carbon, yielding a precursor for the substitution reaction. researchgate.net This precursor-based approach offers a reliable and versatile pathway to this compound and other analogous alkyl thiocyanates, especially when direct thiocyanation methods are not feasible or result in low yields. conicet.gov.ar

Table 3: Precursors for Indirect Synthesis of this compound

| Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 2-Bromobutane | KSCN or NaSCN | Nucleophilic Substitution | This compound |

| 2-Butyl tosylate | KSCN or NaSCN | Nucleophilic Substitution | This compound |

| 2-Butanol | 1. TsCl, Pyridine; 2. KSCN | Tosylation then Substitution | This compound |

| Butane | 1. NBS, Initiator; 2. KSCN | Radical Bromination then Substitution | This compound |

Chemical Reactivity and Mechanistic Transformations of 2 Butyl Thiocyanate

Isomerization to 2-Butyl Isothiocyanate

The isomerization of alkyl thiocyanates to their more thermodynamically stable isothiocyanate counterparts is a well-documented rearrangement in organic chemistry. This transformation is particularly relevant for 2-butyl thiocyanate (B1210189), a secondary alkyl thiocyanate, and is influenced by various factors, including heat, catalysis, and solvent polarity.

Thermal and Catalytic Rearrangements of Alkyl Thiocyanates

The conversion of alkyl thiocyanates to isothiocyanates can be induced thermally. For instance, methyl thiocyanate isomerizes to methyl isothiocyanate when heated in a sealed tube at 180–185 °C or slowly at its boiling point of 131 °C. researchgate.net However, such thermal rearrangements often require high temperatures and can lead to the formation of byproducts. google.com

Catalysis offers a more efficient route for this isomerization. Alkali thiocyanates, for example, can catalyze the isomerization of benzyl (B1604629) thiocyanate to benzyl isothiocyanate. researchgate.net This catalytic effect is specific to the thiocyanate ion and proceeds via a nucleophilic displacement mechanism where the nitrogen end of the thiocyanate ion attacks the alkyl carbon, displacing the original thiocyanate group. researchgate.net For the isomerization of lower alkyl thiocyanates, catalysts such as potassium thiocyanate supported on porous carriers like silica (B1680970) gel have been employed effectively in vapor-phase reactions at temperatures ranging from 200 to 400 °C. google.com

Allylic thiocyanates are particularly prone to rearrangement, often occurring readily at or even below room temperature. researchgate.netwikipedia.org This facile isomerization is attributed to a nih.govnih.gov-sigmatropic rearrangement mechanism. tu-chemnitz.depreprints.org In contrast, the rearrangement of secondary alkyl thiocyanates like 2-butyl thiocyanate is generally more challenging than for allylic or tertiary systems. google.comoup.com

Photochemical methods can also induce isomerization. The photolysis of benzyl thiocyanates has been shown to lead to an equilibrium mixture of the thiocyanate and isothiocyanate isomers. researchgate.net This photoinduced isomerization can be reversible. researchgate.net

Kinetic and Thermodynamic Factors Governing Thiocyanate-Isothiocyanate Interconversion

The isomerization of a thiocyanate to an isothiocyanate is generally a thermodynamically favorable process, with the isothiocyanate being the more stable isomer. researchgate.net This stability is largely due to the greater strength of the C-N bond formed in the isothiocyanate compared to the C-S bond in the thiocyanate. nih.gov

Kinetically, the rate of isomerization is often found to be first-order. researchgate.net The reaction can proceed through different mechanisms depending on the structure of the alkyl group. For allylic systems, a cyclic intermediate is proposed where the thiocyanate group remains associated with the alkyl group. researchgate.net For other alkyl groups, the polarity of the solvent can play a significant role. An increase in solvent polarity can enhance the rate of rearrangement for some thiocyanates, such as cinnamyl thiocyanate, suggesting a more ionic transition state. researchgate.net

Theoretical calculations have been employed to understand the energetics of these rearrangements. For the unimolecular gas-phase rearrangement of acetyl and benzoyl thiocyanates, the calculated activation barriers are around 30-31 kcal/mol, and the reactions are highly exothermic. researchgate.netacs.org For thiocarbamoyl thiocyanates, the calculated activation barriers are in the range of 29 kcal/mol. acs.org

The following table summarizes the influence of different factors on the isomerization of alkyl thiocyanates:

| Factor | Influence on Isomerization | Mechanism/Observation |

| Heat | Promotes isomerization, but can require high temperatures. google.com | Thermal energy overcomes the activation barrier. |

| Catalyst | Increases the rate of isomerization, allowing for lower reaction temperatures. google.comresearchgate.net | Provides an alternative, lower-energy reaction pathway. |

| Solvent Polarity | Can enhance the rate of rearrangement for certain substrates. researchgate.net | Stabilizes polar transition states. |

| Alkyl Group Structure | Allylic and tertiary systems rearrange more readily than primary and secondary systems. google.comwikipedia.orgresearchgate.net | Allylic systems undergo facile nih.govnih.gov-sigmatropic rearrangements. tu-chemnitz.depreprints.org |

| Thermodynamics | Isothiocyanates are generally the more stable isomers. researchgate.net | The C-N bond in isothiocyanates is stronger than the C-S bond in thiocyanates. nih.gov |

Mechanistic Insights into the Ambident Reactivity of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic center through either its sulfur or nitrogen atom. nih.govvaia.com This dual reactivity is central to understanding the formation of both thiocyanates and isothiocyanates in nucleophilic substitution reactions.

In S_N2 reactions, the sulfur atom of the thiocyanate anion is generally the better nucleophile. chimia.ch This preference is attributed to the lower intrinsic barrier for the sulfur attack compared to the nitrogen attack. chimia.ch Consequently, the initial product of a nucleophilic substitution reaction with an alkyl halide is typically the alkyl thiocyanate. researchgate.net The isothiocyanate is then formed through a subsequent rearrangement of the initially formed thiocyanate. researchgate.net

However, the outcome of the reaction can be influenced by several factors. The nature of the electrophile is crucial. In reactions with "hard" electrophiles, attack at the "harder" nitrogen end of the thiocyanate ion is favored, while "soft" electrophiles favor attack at the "softer" sulfur end. This is often explained by the Hard and Soft Acids and Bases (HSAB) principle, although recent studies suggest that this principle may not always accurately predict the reactivity of ambident nucleophiles. d-nb.info

Computational studies have provided deeper insights into the electronic factors governing the ambident reactivity of the thiocyanate anion. nih.govresearcher.life These studies indicate that the differing reactivities of the nitrogen and sulfur centers are influenced by factors such as the inert s-orbital effect in heavier elements. nih.gov

The reaction pathway can also be influenced by the reaction conditions. For example, in the reaction of alkyl halides with mercuric thiocyanate, the formation of isothiocyanates is favored with secondary and tertiary bromides, suggesting a more S_N1-like mechanism involving a carbocation intermediate. oup.com In such cases, the more stable carbocations react preferentially with the more nucleophilic nitrogen end of the thiocyanate ion.

Nucleophilic and Electrophilic Reactions of the Thiocyanate Moiety

The thiocyanate group (–S–C≡N) in this compound exhibits a rich and varied reactivity, with electrophilic sites at both the sulfur atom and the carbon atom of the nitrile functionality. This allows for a range of transformations through reactions with both nucleophiles and electrophiles.

Reactivity at the Sulfur Atom in Displacement Reactions

The sulfur atom in this compound is susceptible to nucleophilic attack, leading to displacement of the cyanide group. This reactivity is a key feature of organic thiocyanates and allows for their conversion into other sulfur-containing compounds. mdpi.com For example, Grignard reagents have been shown to attack the sulfur atom of 2-quinoxalinyl thiocyanate to yield sulfides. jst.go.jp

The sulfur atom in thiocyanates is more nucleophilic than the oxygen in analogous ethers, which leads to a number of useful electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. libretexts.org Sulfides, which can be formed from thiocyanates, readily react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the thiocyanate group behaves as a nitrile and is therefore electrophilic at the carbon atom. libretexts.orglibretexts.org This allows for nucleophilic addition reactions similar to those of carbonyl compounds. libretexts.org

Hydrolysis of the nitrile functionality in thiocyanates can lead to the formation of thiocarbamates. wikipedia.org This reaction, known as the Riemschneider thiocarbamate synthesis, is a characteristic reaction of organic thiocyanates. wikipedia.org The hydrolysis can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water. libretexts.orglibretexts.org In basic hydrolysis, a strong nucleophile like hydroxide (B78521) can directly attack the electrophilic carbon. libretexts.org

The nitrile group can also be reduced. For example, reaction with lithium aluminum hydride (LiAlH₄) can convert nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org

Furthermore, Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Derivatization and Subsequent Transformations to Other Organosulfur Compounds

This compound, as an organic thiocyanate, is a versatile intermediate in organosulfur chemistry. The reactivity of its thiocyanate functional group (R-S-C≡N) allows for a variety of transformations, providing access to a wide range of other sulfur-containing compounds. The molecule possesses electrophilic sites at the sulfur atom and the cyano carbon, making it susceptible to attack by various nucleophiles. jst.go.jp This section details the key derivatization reactions of this compound.

The thiocyanate group can be readily converted into other fundamental organosulfur functionalities such as thioethers, disulfides, and thiols through distinct chemical pathways.

Thioethers (Sulfides): The synthesis of thioethers from alkyl thiocyanates can be achieved through reaction with organometallic reagents. Grignard reagents (R'-MgX), for instance, attack the electrophilic sulfur atom of the thiocyanate, leading to the formation of a C-S bond and yielding an unsymmetrical sulfide (B99878) (thioether). jst.go.jp This reaction provides a direct method for creating a new carbon-sulfur bond, displacing the cyanide group.

Table 1: Synthesis of Thioethers from Thiocyanates

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Quinoxalinyl thiocyanate | Grignard Reagents | Sulfide (Thioether) | jst.go.jp |

Disulfides: The transformation of thiocyanates into disulfides occurs under specific reductive conditions. The reduction of a thiocyanate using sodium borohydride (B1222165) (NaBH₄) can result in the formation of a disulfide. uni-regensburg.de This process involves the cleavage of the S-CN bond followed by the homocoupling of two resulting thiol intermediates to form a symmetrical disulfide. uni-regensburg.de

Thiols (Mercaptans): One of the most significant transformations of organic thiocyanates is their reduction to the corresponding thiols. A well-established method involves the reductive cleavage of the carbon-sulfur bond using an alkali metal, typically sodium, in anhydrous liquid ammonia (B1221849). google.comias.ac.in This process selectively cleaves the C-S bond to initially form the alkali salt of the mercaptan, which is then acidified to yield the free thiol. google.com This technique is broadly applicable to both aliphatic and aromatic thiocyanates. google.comias.ac.in A specific example demonstrated the conversion of n-butyl thiocyanate to n-butanethiol using sodium in liquid ammonia. google.com

Table 2: Reductive Conversion of Organic Thiocyanates to Thiols

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Organic Thiocyanate | 1. Alkali Metal (e.g., Sodium) 2. Liquid Ammonia | Thiol | Selective C-S bond cleavage | google.com |

The thiocyanate functional group is a valuable building block in the synthesis of various sulfur-containing heterocycles. Although the entire this compound molecule is not incorporated, the thiocyanate moiety itself is a key reactant in forming the core ring structure of systems like thiazoles and imidazoles.

Imidazoles: In the synthesis of sulfur-containing imidazoles, the Markwald synthesis provides a direct route. derpharmachemica.comjetir.org This method involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate. derpharmachemica.comwjpsonline.comijarsct.co.inbohrium.com The reaction leads to the formation of 2-mercaptoimidazoles, which are 2-thiol substituted imidazole (B134444) derivatives. derpharmachemica.comjetir.org The sulfur atom can subsequently be removed through various oxidative methods if the unsubstituted imidazole is the desired product. wjpsonline.comijarsct.co.in

Hydrolytic Pathways: Organic thiocyanates undergo hydrolysis to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org Additionally, they are known to decompose under alkaline conditions. Treatment with a sufficient amount of alkali to raise the pH to 9 or higher can be used to break down toxic organic thiocyanates in waste streams. google.com

Reductive Pathways: As discussed previously (Section 3.3.1), this compound can be reduced via several pathways to yield different products.

Reduction to Thiols: The use of a sodium-liquid ammonia solution provides a powerful method for the complete reduction of the thiocyanate group to a thiol (mercaptan) by cleaving the C-S bond. google.com

Reduction to Disulfides: Milder reducing agents like sodium borohydride can lead to the formation of disulfides via S-CN cleavage and subsequent S-S bond formation. uni-regensburg.de

Electrochemical Reduction: This method typically converts thiocyanates into thioates and cyanide ions. wikipedia.org

Radical Reactivity and Related Cross-Coupling Transformations

The thiocyanate group can participate in radical reactions, typically initiated by the formation of a thiocyanate radical (•SCN). This radical is usually generated from inorganic thiocyanate salts like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) using an oxidant or under photochemical/electrochemical conditions. rsc.orgbeilstein-journals.orgacs.org

The generated thiocyanate radical is an electrophilic species that can add to unsaturated bonds, such as those in alkenes and alkynes, to produce carbon-centered radical intermediates. acs.org These intermediates can then be trapped or further oxidized to yield dithiocyanated products or other functionalized molecules. acs.org Recent advances have utilized this reactivity in electrochemical redox-relay systems for C-S radical cross-coupling. acs.org

While many studies focus on generating the thiocyanate radical from inorganic salts, the principles extend to the potential reactivity of organic thiocyanates. Photocatalysis has emerged as a strategy to activate the C-S bond in thiocyanates. uni-regensburg.de For example, photo-reductive cleavage of certain activated alkyl thiocyanates can generate a thiocyanate anion and a carbon-centered radical, initiating further transformations like atom-transfer radical additions (ATRA). nih.gov Although the radical reactivity of simple alkyl thiocyanates as thiocyanate group transfer agents is not as extensively explored, it represents an area of growing interest for creating complex molecules. nih.gov

Cross-coupling reactions involving thiocyanates are primarily focused on the synthesis of aryl thiocyanates, for example, through the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN. organic-chemistry.orgorganic-chemistry.org However, these reactions build the thiocyanate rather than use it as a coupling partner. The radical pathways described above represent a form of radical cross-coupling, where the thiocyanate group is added across a double or triple bond. acs.orgacs.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Butanethiol |

| 2-Mercaptoimidazole |

| 2-Quinoxalinyl thiocyanate |

| Acetone (B3395972) |

| α-Amino ketone |

| α-Haloketone |

| Ammonium thiocyanate |

| Benzylamine |

| Di-sec-butyl disulfide |

| Disulfide |

| Grignard reagents |

| Imidazole |

| n-Butanethiol |

| n-Butyl thiocyanate |

| Potassium thiocyanate |

| Sodium borohydride |

| Thiazol-2(3H)-imine |

| Thiazole (B1198619) |

| Thiocarbamate |

| Thioether |

Advanced Spectroscopic and Analytical Characterization of 2 Butyl Thiocyanate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular vibrations of 2-butyl thiocyanate (B1210189). These vibrations, which are specific to the bonds and functional groups within the molecule, serve as a structural fingerprint.

The most characteristic vibrations for 2-butyl thiocyanate are the stretching modes of the nitrile (C≡N) and carbon-sulfur (C-S) bonds. The C≡N triple bond stretch is particularly informative and appears in a region of the infrared spectrum that is typically free from other absorptions.

C≡N Stretch: For aliphatic thiocyanates, the C≡N stretching vibration characteristically appears in the range of 2150-2160 cm⁻¹. This absorption is sharp and typically of medium intensity in the infrared spectrum. In Raman spectroscopy, this bond also gives rise to a strong, sharp band in the same region, making it an excellent marker for the thiocyanate group. The exact frequency is sensitive to the electronic environment, but for a simple alkyl group like 2-butyl, it is expected to be well within this typical range.

C-S Stretch: The carbon-sulfur single bond stretch is a weaker vibration and appears at a lower frequency, generally in the 650-750 cm⁻¹ region. This band is often of weak to medium intensity and can be more difficult to identify definitively as it falls in the fingerprint region of the spectrum, where numerous other bending and stretching vibrations occur.

The table below summarizes the expected vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectrum | Intensity |

| C≡N Stretch | 2150 - 2160 | IR, Raman | Medium (IR), Strong (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong |

| CH₂/CH₃ Bend | 1370 - 1470 | IR, Raman | Medium |

| C-S Stretch | 650 - 750 | IR, Raman | Weak-Medium |

The vibrational frequency of the C≡N group in this compound is highly sensitive to its local environment, particularly to intermolecular interactions such as hydrogen bonding. ethernet.edu.et When this compound is dissolved in protic, hydrogen-bond-donating solvents (e.g., alcohols, water), the nitrogen atom of the thiocyanate group can act as a hydrogen bond acceptor.

This interaction causes a noticeable shift in the C≡N stretching frequency to a higher wavenumber (a blue shift). researchgate.net For instance, a shift of 5-10 cm⁻¹ to a higher frequency would be expected when moving from a non-polar solvent like hexane (B92381) to a protic solvent like ethanol. This phenomenon arises because hydrogen bonding alters the electron distribution within the C≡N triple bond, leading to an increase in its force constant and, consequently, its vibrational frequency. The magnitude of this shift can provide valuable information about the strength and nature of the solute-solvent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

The molecular formula for butyl thiocyanate, C₅H₉NS, corresponds to several positional isomers, including 1-butyl thiocyanate, this compound (sec-butyl thiocyanate), isobutyl thiocyanate, and tert-butyl thiocyanate. NMR spectroscopy allows for the unambiguous differentiation of these isomers.

For this compound, the structure (CH₃-CH₂-CH(SCN)-CH₃) dictates a unique set of signals in both ¹H and ¹³C NMR spectra due to its specific symmetry and connectivity.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons.

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling To |

| H-a (CH₃-CH₂-) | ~0.95 | Triplet | 3H | H-b |

| H-b (-CH₂-) | ~1.65 | Multiplet | 2H | H-a, H-c |

| H-c (-CH(SCN)-) | ~3.40 | Multiplet | 1H | H-b, H-d |

| H-d (-CH(SCN)-CH₃) | ~1.45 | Doublet | 3H | H-c |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum is predicted to show four signals, as all four carbon atoms in the butyl group are chemically distinct.

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (CH₃-CH₂-) | ~11 |

| C-2 (-CH₂-) | ~29 |

| C-3 (-CH(SCN)-) | ~48 |

| C-4 (-CH(SCN)-CH₃) | ~21 |

| C-5 (-SCN) | ~112 |

The predicted spectra for this compound can be easily distinguished from its isomers. For example, 1-butyl thiocyanate would show a triplet for the CH₂ group directly attached to the SCN. Isobutyl thiocyanate would feature a characteristic doublet for the two equivalent methyl groups and a nonet for the single CH proton. Tert-butyl thiocyanate would show a single proton signal (a singlet) for its nine equivalent methyl protons. This clear differentiation highlights the power of NMR in isomer identification. nih.gov

Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C-S bond and the C-C bonds within the sec-butyl group. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged spectrum as described above.

However, if the energy barriers to rotation are sufficiently high, cooling the sample to a low temperature could slow these dynamic processes. Dynamic NMR (DNMR) experiments could then potentially resolve distinct signals for different stable conformers (rotamers). For example, restricted rotation around the C3-S bond could lead to the broadening and eventual splitting of the signals for the adjacent protons and carbons (H-b, H-d, C-2, C-4) at very low temperatures. While specific DNMR studies on this compound are not prominent in the literature, the principles of such analyses are well-established for flexible alkyl chains and could be applied to investigate its conformational energy landscape. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. For this compound (C₅H₉NS), the exact molecular weight is 115.0506 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺•) at m/z = 115. This ion is energetically unstable and undergoes fragmentation to produce smaller, more stable charged particles. The predicted fragmentation pattern would be key to confirming the structure.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺•): The peak at m/z = 115 corresponds to the intact molecule with one electron removed.

Loss of Ethyl Radical: Alpha-cleavage next to the carbon bearing the SCN group can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a significant fragment ion at m/z = 86 . [CH₃CH(SCN)CH₂CH₃]⁺• → [CH₃CH(SCN)]⁺ + •CH₂CH₃

Formation of sec-Butyl Cation (Base Peak): The most favorable fragmentation pathway is often the cleavage of the C-S bond, which is relatively weak. This would result in the formation of a stable secondary carbocation, the sec-butyl cation ([C₄H₉]⁺). This fragment would be expected at m/z = 57 and is very likely to be the base peak (the most abundant ion) in the spectrum. [CH₃CH₂CH(SCN)CH₃]⁺• → [CH₃CH₂CH(CH₃)]⁺ + •SCN

Other Fragments: Further fragmentation of the butyl group would lead to smaller hydrocarbon fragments, such as the loss of a methyl group from the molecular ion to give a peak at m/z = 100, or loss of propene (C₃H₆, 42 Da) via rearrangement to give a fragment at m/z = 73 .

The table below summarizes the major expected ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula |

| 115 | Molecular Ion | [C₅H₉NS]⁺• |

| 86 | [M - C₂H₅]⁺ | [C₃H₄NS]⁺ |

| 57 | sec-Butyl cation (Base Peak) | [C₄H₉]⁺ |

| 41 | Allyl/Cyclopropyl cation | [C₃H₅]⁺ |

| 29 | Ethyl cation | [C₂H₅]⁺ |

This predictable fragmentation pattern provides confirmatory evidence for the structure of this compound and allows it to be distinguished from its isomers, which would exhibit different fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound (C₅H₉NS), the theoretical exact mass can be calculated and compared with the experimentally determined mass, typically within a few parts per million (ppm), to confirm its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural confirmation. In mass spectrometry, the molecular ion (M⁺) of this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation of this ion is expected to produce characteristic daughter ions. Based on the general fragmentation patterns of alkyl thiocyanates, cleavage of the C-S bond and fragmentation of the butyl group are anticipated. For instance, the loss of the thiocyanate group (•SCN) would result in a butyl cation (C₄H₉⁺) with an m/z of 57. Alpha-cleavage adjacent to the sulfur atom could also occur, leading to the formation of other characteristic fragments. It is important to note that the isomeric structure of the butyl group will influence the relative abundance of these fragment ions.

A comparison with the mass spectrum of the isomeric n-butyl thiocyanate shows a molecular ion peak at m/z 115. The fragmentation of n-butyl thiocyanate also prominently features a peak at m/z 57, corresponding to the butyl cation, and other fragments resulting from the loss of alkyl radicals. While direct experimental data for this compound is needed for a definitive analysis, the expected fragmentation pattern provides a basis for its identification and structural confirmation.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₉NS |

| Theoretical Exact Mass | 115.04557 Da |

| Expected Molecular Ion (M⁺) | m/z 115 |

| Predicted Key Fragment Ion (C₄H₉⁺) | m/z 57 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, allowing for both its identification and the assessment of its purity.

In a typical GC-MS analysis, a sample containing this compound would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.

Upon elution from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound can be compared with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library, for positive identification.

Purity assessment is achieved by examining the chromatogram for the presence of other peaks. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

While a specific, optimized GC-MS method for this compound was not detailed in the available literature, general methods for alkyl thiocyanates can be adapted. A non-polar or medium-polarity capillary column would likely be suitable for its separation. The mass spectrometer would be operated in full-scan mode to obtain the complete mass spectrum for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.

It is noteworthy that some organic thiocyanates can be prone to thermal degradation or isomerization to the more stable isothiocyanates in the hot GC injection port. acs.org Therefore, method development for this compound should include an evaluation of its thermal stability to ensure accurate analysis.

Table 2: Expected GC-MS Parameters for this compound Analysis

| Parameter | Expected Condition/Value |

| GC Column | Non-polar or medium-polarity capillary (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C |

| MS Ionization Mode | Electron Impact (EI, 70 eV) |

| MS Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantitation) |

| Expected Retention Time | Dependent on specific column and conditions |

Chromatographic Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are versatile techniques for the separation and quantification of a wide range of compounds. When coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS), these methods offer exceptional sensitivity and selectivity, making them suitable for the trace analysis of this compound in complex matrices.

For the analysis of a relatively non-polar compound like this compound, reversed-phase HPLC or UHPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

While specific HPLC or UHPLC methods for this compound are not extensively documented, a method could be developed using a C18 column with a gradient elution of water and acetonitrile. Detection could be achieved using a UV detector if the thiocyanate group exhibits sufficient absorbance at a particular wavelength, or more universally with a mass spectrometer.

The coupling of UHPLC with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) provides a highly sensitive and selective analytical platform. In this setup, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

For this compound, the precursor ion would likely be its protonated molecule [M+H]⁺ in positive ionization mode. The selection of optimal precursor-to-product ion transitions would require experimental optimization.

Table 3: Hypothetical UHPLC-QqQ-MS/MS Parameters for this compound

| Parameter | Potential Setting |

| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 116.05 |

| Product Ions | To be determined experimentally |

Considerations for Compound Stability and Derivatization in Analytical Methods

The stability of this compound during sample preparation and analysis is a critical factor for obtaining accurate and reproducible results. Organic thiocyanates can be susceptible to degradation under certain conditions. For instance, they can undergo hydrolysis, particularly in strongly acidic or basic aqueous solutions. As mentioned earlier, thermal instability in GC can lead to isomerization to the corresponding isothiocyanate. acs.org Therefore, analytical methods should be designed to minimize these degradation pathways, for example, by using buffered mobile phases in HPLC and optimizing GC inlet temperatures.

In some cases, derivatization of the analyte can be employed to improve its chromatographic properties, enhance its detectability, or increase its stability. While direct analysis of this compound is often feasible, derivatization might be considered for specific applications, such as trace analysis in complex biological or environmental samples.

For example, the thiocyanate group can react with certain reagents to form a more easily detectable derivative. However, it is important to note that many derivatization strategies for thiocyanates are designed for the thiocyanate anion (SCN⁻) rather than organic thiocyanates. If derivatization were to be considered for this compound, the reaction would need to be specific and high-yielding to ensure accurate quantification. For many routine analyses of this compound, direct analysis by GC-MS or LC-MS would likely be preferred to avoid the additional complexity and potential for variability introduced by a derivatization step.

Ultrafast Spectroscopic Techniques (e.g., Two-Dimensional Infrared Spectroscopy)

Probing Ultrafast Solvation Dynamics and Local Molecular Environments

Ultrafast spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, provide powerful tools for investigating molecular dynamics on the femtosecond to picosecond timescale. digitellinc.com The thiocyanate (-SCN) functional group has a strong and distinct vibrational absorption band in a region of the infrared spectrum that is relatively free from interference from many common solvents, making it an excellent vibrational probe. rsc.org

While 2D IR studies have not been specifically reported for this compound, extensive research has been conducted on smaller organic thiocyanates, such as methyl thiocyanate (MeSCN), and the thiocyanate anion itself. rsc.orgaip.orgnih.gov These studies provide a framework for understanding how the vibrational dynamics of the -SCN group in this compound would report on its local molecular environment.

In a 2D IR experiment, a series of ultrafast laser pulses are used to create a two-dimensional spectrum that correlates the initial and final vibrational frequencies of the molecule. The shape and evolution of the peaks in the 2D IR spectrum reveal information about the vibrational lifetime of the -SCN stretch, its anharmonicity, and the timescale of fluctuations in its local environment (spectral diffusion).

The frequency of the -SCN stretching vibration is sensitive to the polarity and hydrogen-bonding capacity of the surrounding solvent molecules. rsc.org By measuring the 2D IR spectrum of this compound in different solvents, one could map out the dynamics of the solvent shell around the molecule. The timescale of spectral diffusion is directly related to the timescale of the solvent's structural reorganization.

For example, studies on methyl thiocyanate have shown that the dynamics of the frequency fluctuations of the -SCN stretch are on the order of picoseconds in common organic solvents. aip.orgnih.gov It is expected that this compound would exhibit similar behavior, with the bulkier butyl group potentially influencing the local solvent structure and dynamics. Such studies could provide valuable insights into solute-solvent interactions at a molecular level.

Table 4: Expected Information from 2D IR Spectroscopy of this compound

| Parameter | Information Gained |

| Vibrational Lifetime (T₁) | The timescale of vibrational energy relaxation of the -SCN stretch. |

| Spectral Diffusion Timescale | The timescale of the structural fluctuations of the surrounding solvent molecules. |

| Anharmonicity | The difference in energy between the v=1-2 and v=0-1 vibrational transitions. |

| Lineshape Analysis | Information about the homogeneity or heterogeneity of the local environments. |

A thorough review of scientific literature indicates that the topic of "Studies of Ion Pair Formation and Cluster Dynamics" is not directly applicable to the chemical compound this compound.

This compound is a covalent molecule, characterized by a covalent bond between the butyl group and the sulfur atom of the thiocyanate moiety (CH₃CH₂CH(CH₃)SCN). As such, it does not readily dissociate in solution to form a free thiocyanate anion (SCN⁻) and a 2-butyl cation.

The extensive body of research on ion pair formation and cluster dynamics in thiocyanate systems focuses almost exclusively on the behavior of the thiocyanate anion (SCN⁻). This research is relevant in contexts where the thiocyanate ion exists as a distinct, charged species, such as in solutions of inorganic salts (e.g., potassium thiocyanate, KSCN; lithium thiocyanate, LiSCN) or within ionic liquids (e.g., 1-butyl-3-methylimidazolium thiocyanate, [C₄C₁Im][SCN]). rsc.orgresearchgate.netosti.govnih.gov

In these systems, the negatively charged thiocyanate anion interacts electrostatically with cations (like K⁺, Li⁺, or organic cations) to form contact ion pairs (CIPs), solvent-separated ion pairs, and larger ionic clusters. osti.govnih.govrsc.orgacs.org Advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy, are employed to probe the vibrational dynamics of the C≡N stretch in the thiocyanate ion. osti.govaip.orgnih.gov These studies reveal how the formation of ion pairs and clusters influences the local environment and dynamics of the anion. rsc.orgosti.govacs.org For instance, the C≡N stretching frequency shifts upon ion pairing, allowing researchers to distinguish between free ions and those in a paired state. aip.org

Molecular dynamics simulations and computational studies further elucidate the structure, stability, and dynamics of these ion clusters and pairs in various solvents. researchgate.netnih.gov This research is crucial for understanding phenomena in fields ranging from electrolyte solutions for batteries to the Hofmeister effect in biochemistry. rsc.orgnih.gov

However, since this compound is a neutral, covalent molecule, these concepts of ion-ion interactions are not relevant to its chemical behavior under typical conditions. The molecule itself does not provide a source of free thiocyanate ions to participate in such equilibria. Therefore, no research findings or data tables concerning ion pair formation or cluster dynamics for this compound could be located, as the underlying chemical premise is inapplicable.

Computational and Theoretical Investigations of 2 Butyl Thiocyanate

Quantum Chemical Calculations (Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful tool for exploring the intrinsic properties of molecules like 2-butyl thiocyanate (B1210189) from first principles. These methods allow for detailed examination of the molecule's geometry, electronic makeup, and vibrational modes.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state structure. For alkyl thiocyanates, DFT calculations are employed to find the minimum energy conformations. nih.gov Studies on isomers, such as tert-butyl thiocyanate, provide valuable insights that can be extrapolated to understand 2-butyl thiocyanate.

DFT calculations (ωB97X-D/6-31G*) on tert-butyl thiocyanate, an isomer of this compound, have determined its optimized geometry. These calculations reveal key structural parameters that characterize the thiocyanate group and its attachment to the alkyl moiety. mdpi.compreprints.org The bonding at the sulfur atom, which is attached to the tertiary butyl group, reflects sp³ hybridization. mdpi.com In contrast, the geometry around the nitrogen-carbon-sulfur (N-C-S) core is nearly linear, indicating sp hybridization at the carbon atom. mdpi.com

Table 1: Selected DFT-Calculated Structural Parameters for tert-Butyl Thiocyanate

| Parameter | Value |

|---|---|

| Dipole Moment (µ) | 4.48 D |

| C-S-C Bond Angle (θthio) | 100.0° |

| C-S Bond Length (dthio) | 1.88 Å |

| N-C-S Bond Angle (ω) | 179.8° |

Source: DFT calculations at the ωB97X-D/6-31G level of theory. mdpi.com*

Theoretical vibrational analysis is critical for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. academie-sciences.frresearchgate.net These predicted spectra can then be compared with experimental data to confirm structural assignments. researchgate.net

Performing a geometry optimization calculation. academie-sciences.fr

Calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) at the optimized geometry. academie-sciences.fr

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and normal modes. academie-sciences.fr

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity.

Alkyl chains, like the 2-butyl group, can adopt various spatial arrangements known as conformations, which arise from rotation around single bonds. Each conformation has a distinct energy, and computational methods can map the potential energy surface to identify stable conformers (energy minima) and transition states. upenn.eduacs.org

Computational studies on related molecules provide a framework for this analysis. For instance, DFT calculations on adamantane (B196018) derivatives containing tert-butyl groups have been used to determine the energy differences between folded and extended conformations, revealing that the extended form is more stable by 3.3 kcal/mol. mdpi.com Furthermore, extensive theoretical work on methyl thiocyanate and its isomers has reliably predicted their relative energies using high-level coupled-cluster calculations (CCSD(T)). researchgate.net

A key energetic aspect for alkyl thiocyanates is the stability relative to their isothiocyanate isomers (R-NCS). Alkyl isothiocyanates are generally more stable thermodynamically. DFT calculations have been used to explore the potential isomerization pathway and support the hypothesis that the formation of less stable alkyl thiocyanates is a result of kinetic control during synthesis rather than isomerization from the more stable isothiocyanate form. nih.govmdpi.compreprints.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation and intermolecular interactions. These simulations are governed by a force field, a set of parameters that describes the potential energy of the system.

MD simulations are instrumental in understanding how a solute molecule like this compound behaves in a solvent. These simulations can reveal the structure of the solvent shell around the solute and the dynamics of the solvent molecules. researchgate.net

A study combining experiments with classical and ab initio MD simulations investigated the reaction kinetics between 1-methylimidazole (B24206) and various alkyl thiocyanates, including butyl thiocyanate. acs.org The simulations showed that the length of the alkyl chain significantly impacts the dynamics. Specifically, the longer butyl chain leads to slower diffusion and reorientation compared to methyl or ethyl chains. acs.org This slower dynamic results in a weaker spatial distribution of the reactive sites, reducing the probability of intermolecular collisions and thus slowing the reaction rate. acs.org

While not focused on this compound itself, MD simulations of ionic liquids containing butylimidazolium cations and thiocyanate anions provide insights into how alkyl chains and thiocyanate groups behave at interfaces, such as the air-water interface. researchgate.net These studies analyze properties like the orientation of the butyl chain and the thiocyanate anion at the interface. researchgate.net

Understanding how molecules interact with biological systems is crucial for toxicology and drug design. MD simulations can model the interactions between small molecules and biomolecules like peptides. cardiff.ac.uk

Computational research in this area has primarily focused on the thiocyanate anion (SCN⁻) rather than covalently-bonded alkyl thiocyanates. DFT calculations and MD simulations have been used to study the interactions of the SCN⁻ anion with model peptides to understand its role as a strong protein denaturant. nih.govresearchgate.net These studies indicate that the thiocyanate anion can form hydrogen bonds through both its nitrogen and sulfur atoms and engages in strong van der Waals interactions with various parts of a polypeptide chain. nih.govresearchgate.net The attractive interaction between SCN⁻ and the side chains of amino acid residues like lysine (B10760008) has been identified as a key factor in inhibiting protein aggregation. researchgate.net

Specific computational studies detailing the interaction of the neutral this compound molecule with peptides were not identified in the surveyed literature. Such studies would be valuable to differentiate the behavior of the covalently bound molecule from its constituent anion in biological contexts.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related alkyl thiocyanates. nih.govnumberanalytics.comresearchgate.net These theoretical approaches provide detailed insights into the energetics and pathways of chemical transformations, which are often difficult to probe experimentally. researchgate.net

Characterization of Transition States and Reaction Pathways for Isomerization and Transformations

A primary focus of computational studies on alkyl thiocyanates is the isomerization to their more thermodynamically stable isothiocyanate counterparts. nih.govchemrxiv.org While alkyl isothiocyanates are generally more stable, the formation of alkyl thiocyanates is often kinetically favored in nucleophilic substitution reactions involving the thiocyanate anion (SCN⁻). nih.govresearchgate.net The mechanism for the isomerization of organic thiocyanates to isothiocyanates frequently involves an ionization step, highlighting the importance of the organic moiety's ability to stabilize a positive charge. sci-hub.st

Computational models help to map the potential energy surface of these reactions, identifying the transition states that connect the thiocyanate reactant to the isothiocyanate product. researchgate.net For instance, DFT calculations can optimize the geometries of reactants, intermediates, transition states, and products, providing a complete picture of the reaction pathway. numberanalytics.com In the context of this compound, this would involve modeling the breaking of the C-S bond and the formation of the C-N bond.

Free Energy Profiles and Kinetic Insights

Computational chemistry allows for the calculation of free energy profiles for reaction pathways. rsc.org These profiles illustrate the change in Gibbs free energy as the reaction progresses from reactants to products, including the energy barriers (activation energies) of any transition states. rsc.org A qualitative free energy profile can help distinguish between kinetic and thermodynamic control of a reaction. For example, the reaction of benzhydryl cations with thiocyanate shows a high kinetic preference for S-addition to form the thiocyanate, but the isothiocyanate product, formed via N-addition, is thermodynamically more stable. rsc.org

Kinetic insights can be derived from these free energy profiles using transition state theory. rsc.org The calculated activation energy is directly related to the reaction rate constant. For instance, studies on the reaction of 1-methylimidazole with a series of alkyl thiocyanates (including butyl thiocyanate) have shown that a longer alkyl chain leads to a slower reaction rate and a higher activation energy. acs.orgacs.org This has been corroborated by both experimental data and metadynamics calculations. acs.orgacs.org

Molecular dynamics (MD) simulations can further provide insights into the microdynamics of these reactions, revealing how factors like diffusion and reorientation of molecules in the reaction system influence the reaction rate. acs.org For the reaction between 1-methylimidazole and alkyl thiocyanates, MD simulations indicated that the longer butyl chain resulted in a weaker spatial distribution of reaction sites and slower diffusion, which in turn reduces the probability of effective intermolecular collisions. acs.org

Theoretical Approaches to Structure-Reactivity Relationships in Alkyl Thiocyanates

Theoretical methods are pivotal in establishing quantitative structure-reactivity relationships (QSRR) in organic chemistry. jfn.ac.lk For alkyl thiocyanates, these approaches help to explain how the structure of the alkyl group influences the reactivity of the thiocyanate moiety.

The ambident nature of the thiocyanate ion, with nucleophilic character at both the sulfur and nitrogen atoms, is a central aspect of its reactivity. nih.govresearchgate.net The Hard and Soft Acids and Bases (HSAB) principle is often invoked to predict the outcome of reactions, with the sulfur atom being the softer and the nitrogen atom the harder basic center. researchgate.net However, kinetic studies have shown that selectivity in reactions with carbenium cations cannot always be explained by the HSAB theory alone. researchgate.net

Computational studies provide a more nuanced understanding by examining the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net For example, in rearrangements of acyl thiocyanates, the reaction involves the HOMO of the nearly linear thiocyanate anion and the LUMO of the acyl cation. researchgate.net The elongation of the alkyl group in SN2 reactions, a common method for synthesizing alkyl thiocyanates, has been shown to increase the energy barrier and decrease the rate constant, a finding consistent with both gas-phase and solution-phase calculations. researchgate.net

Furthermore, computational models can investigate the effect of the solvent and other environmental factors on reactivity. researchgate.net For instance, ab initio molecular dynamics (AIMD) simulations in an explicit solvent can provide a more realistic picture of the reaction environment and its influence on the reaction free energy. acs.orgacs.org The study of 1-butyl-3-methylimidazolium thiocyanate using AIMD has demonstrated the importance of long-range interactions on the core-level binding energies, questioning the validity of calculations based on single ion pairs for interpreting experimental data like X-ray photoelectron spectroscopy (XPS). nih.gov

Applications of 2 Butyl Thiocyanate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Sulfur-Containing Scaffolds